molecular formula C14H13ClO3 B589366 (R)-5-Chloro Naproxen CAS No. 92471-86-8

(R)-5-Chloro Naproxen

Cat. No.: B589366
CAS No.: 92471-86-8
M. Wt: 264.705
InChI Key: RVVAYDHIVLCPBC-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-5-Chloro Naproxen (CAS 92471-86-8) is a chiral derivative of the nonsteroidal anti-inflammatory drug (NSAID) naproxen, featuring a chlorine atom substituted at the 5th position of the naphthalene ring. Its molecular formula is C₁₄H₁₃ClO₃, with a molecular weight of 264.7 g/mol . As an enantiomer, it retains the core structure of naproxen but exhibits distinct physicochemical and pharmacological properties due to the chlorine substitution and its (R)-configuration. Like naproxen, it is hypothesized to inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis and inflammation .

Preparation Methods

Friedel-Crafts Acylation: Foundation of the Naphthalene Core

The synthesis of (R)-5-Chloro Naproxen begins with constructing its naphthalene backbone through a Friedel-Crafts acylation. As detailed in EP0301311B1 , this step involves reacting 1-chloro-2-methoxy-naphthalene with propionyl chloride in methylene chloride (CH₂Cl₂) using aluminum trichloride (AlCl₃) as a catalyst. The reaction proceeds at 0°C to ambient temperature, yielding 1-(5-chloro-6-methoxy-2-naphthyl)-propan-1-one (Fig. 1) .

Key Reaction Conditions:

ParameterValue
CatalystAlCl₃ (1.3 equiv)
SolventCH₂Cl₂
Temperature0°C → 20°C (ambient)
Reaction Time1 hour
Yield93% (23.3 mmol, 96% purity)

This step avoids intermediate isolation, streamlining the process for industrial scalability . The chlorine atom at position 5 is introduced during the synthesis of 1-chloro-2-methoxy-naphthalene, which is itself prepared from β-naphthol via sequential methylation and chlorination in CH₂Cl₂ .

Ketalisation and Bromination: Stereochemical Control

Following acylation, the ketone intermediate undergoes ketalisation with (R,R)-tartaric acid to establish the chiral center. This step, conducted in the same reactor, forms a cyclic ketal that directs subsequent bromination to the α-carbon of the ketone . Bromination with elemental bromine (Br₂) introduces a bromine atom, yielding a diastereomerically enriched intermediate.

Stereoselectivity Data:

ParameterOutcome
Chiral Auxiliary(R,R)-Tartaric Acid
Diastereomeric Excess>98%
Bromination AgentBr₂ in CH₂Cl₂

The use of tartaric acid ensures high enantiomeric excess (ee) in the final product, critical for pharmacological activity .

Acid-Catalyzed Rearrangement: Forming the Propanoic Acid Moiety

The brominated ketal undergoes acid-catalyzed rearrangement in aqueous HCl, cleaving the ketal and rearranging the carbon skeleton to form (2S)-2-(5-chloro-6-methoxy-2-naphthyl)-propionic acid . This step retains the chlorine atom at position 5, distinguishing this compound from conventional naproxen.

Rearrangement Conditions:

ParameterDetails
AcidConcentrated HCl
TemperatureReflux
WorkupExtraction with CH₂Cl₂

The product is isolated via solvent removal and recrystallization, achieving >99% purity .

Hydrogenolysis Omission: Retaining the 5-Chloro Substituent

In contrast to naproxen synthesis, this compound skips the final hydrogenolysis step, which typically removes halogens from the naphthalene ring. By omitting catalytic hydrogenation, the chlorine atom remains intact at position 5 .

Analytical Characterization

Post-synthesis, this compound is characterized using:

  • High-Performance Liquid Chromatography (HPLC) : To confirm enantiomeric purity (>99% ee) .

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C spectra verify the chlorine substitution and stereochemistry .

  • Mass Spectrometry (MS) : Molecular ion peak at m/z 264.705 confirms the molecular formula C₁₄H₁₃ClO₃ .

Industrial-Scale Optimization

The patent EP0301311B1 highlights key optimizations for manufacturing :

  • Single-Reactor Synthesis : Methylation of β-naphthol and chlorination to 1-chloro-2-methoxy-naphthalene occur sequentially without intermediate isolation.

  • Solvent Reuse : CH₂Cl₂ is recycled across multiple steps, reducing costs.

  • Catalyst Efficiency : AlCl₃ is employed in sub-stoichiometric amounts, minimizing waste.

Chemical Reactions Analysis

Types of Reactions: ®-5-Chloro Naproxen undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the chlorine atom to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or dechlorinated derivatives .

Scientific Research Applications

®-5-Chloro Naproxen has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ®-5-Chloro Naproxen involves the inhibition of cyclooxygenase (COX) enzymes, similar to its parent compound Naproxen. By inhibiting COX-1 and COX-2 enzymes, ®-5-Chloro Naproxen reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The presence of the chlorine atom may enhance its binding affinity or selectivity towards these enzymes, contributing to its unique pharmacological profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical profiles of (R)-5-Chloro Naproxen can be contextualized by comparing it with naproxen derivatives and other halogenated NSAID analogs. Key compounds are analyzed below:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Bioactivity
Naproxen C₁₄H₁₄O₃ 230.26 H (at C5) log Kow: 3.2 ; Melting point: 148–158°C ; Non-selective COX inhibitor; Anti-inflammatory, analgesic.
This compound C₁₄H₁₃ClO₃ 264.7 Cl (at C5) Expected higher lipophilicity vs. naproxen (Cl > H); Chiral stability; Unstudied COX selectivity .
(R)-5-Bromo Naproxen C₁₄H₁₃BrO₃ 309.16 Br (at C5) Soluble in polar aprotic solvents (e.g., DMSO); Light-sensitive; COX inhibition similar to naproxen .
5-Chloro-1-naphthoic acid C₁₁H₇ClO₂ 206.63 Cl (at C5) Oxidizes to quinone derivatives; Used in organic synthesis; Limited NSAID activity reported .
Nitro-substituted Naproxen derivatives Varies ~270–300 NO₂ Enhanced anti-inflammatory activity vs. naproxen; Nitro group improves COX-2 selectivity .

Halogenation Effects on Physicochemical Properties

  • Lipophilicity : Chlorine substitution increases lipophilicity compared to naproxen, as seen in brominated analogs (log Kow for bromo derivative unmeasured but inferred to be higher than naproxen’s 3.2) . This may enhance tissue penetration but reduce aqueous solubility.
  • Stability : Halogenated derivatives like (R)-5-Bromo Naproxen are light-sensitive, requiring storage in amber glass . This compound likely shares similar stability challenges.
  • Chirality : The (R)-configuration may influence metabolic pathways and enantiomer-specific activity, though data are lacking compared to racemic mixtures (e.g., rac-5-Chloro Naproxen, CAS 60424-17-1) .

Biological Activity

(R)-5-Chloro Naproxen is a derivative of naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory effects, analgesic properties, and its mechanism of action involving cyclooxygenase (COX) inhibition. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Chemical Name : (R)-2-(6-Methoxy-2-naphthyl)propanoic acid
  • Molecular Formula : C15H14ClO3
  • Molecular Weight : 273.73 g/mol

The presence of the chlorine atom at the 5-position of the naphthalene ring is believed to enhance its pharmacological properties compared to its parent compound, naproxen.

This compound primarily exerts its biological effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. By inhibiting these enzymes, this compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.

Inhibition Potency

The IC50 values for this compound have been reported as follows:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound19.45 ± 0.0723.8 ± 0.20
Naproxen28.39 ± 0.0334.4 ± 0.10

These values indicate that this compound exhibits a stronger inhibitory effect on both COX-1 and COX-2 compared to naproxen itself, suggesting enhanced anti-inflammatory activity .

Anti-Inflammatory Effects

A study conducted on carrageenan-induced paw edema in rats demonstrated significant anti-inflammatory effects of this compound. The results showed that doses as low as 300 µmol/kg body weight effectively inhibited paw edema, comparable to standard NSAIDs like indomethacin .

Analgesic Activity

In analgesic studies using acetic acid-induced writhing models, this compound displayed notable antinociceptive activity. The percentage inhibition of writhing was significantly higher than that observed in control groups, confirming its efficacy as an analgesic agent .

Case Study: Bioavailability Assessment

A clinical trial assessing the bioavailability of naproxen sodium formulations indicated that different formulations exhibit varying pharmacokinetic profiles. Although this study did not focus solely on this compound, it provides insights into the pharmacokinetics of naproxen derivatives .

Safety Profile and Toxicology

Toxicological assessments indicate that while this compound retains the therapeutic benefits of naproxen, its safety profile must be evaluated further in long-term studies. Initial findings suggest lower gastrointestinal toxicity compared to traditional NSAIDs .

Environmental Impact

Research has also highlighted concerns regarding the environmental persistence of naproxen derivatives, including this compound. Studies show that these compounds can accumulate in water systems, raising questions about their ecological impact .

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize (R)-5-Chloro Naproxen with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved using chiral stationary phases (CSPs) derived from (S)-naproxen, as demonstrated in HPLC-based chiral recognition studies . Characterization requires chiral chromatography (e.g., HPLC with CSPs), nuclear magnetic resonance (NMR) for stereochemical confirmation, and mass spectrometry (MS) for molecular weight validation. Impurity profiling should follow pharmacopeial standards, referencing impurities like 5-Chloronaproxen (CAS: 89617-86-7) .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λmax ~230–260 nm) is widely used for quantification . For enhanced sensitivity, LC-MS/MS with electrospray ionization (ESI) is recommended, particularly in pharmacokinetic studies. Validation parameters (linearity, LOD, LOQ) must adhere to ICH guidelines, ensuring ranges of 10–50 µg/mL for UV-based methods .

Q. How does this compound differ pharmacologically from its (S)-enantiomer?

  • Methodological Answer : Comparative studies should employ in vitro cyclooxygenase (COX) inhibition assays and in vivo anti-inflammatory models (e.g., carrageenan-induced edema in rodents). Enantiomer-specific pharmacokinetics (e.g., plasma half-life, metabolic stability) can be assessed using chiral LC-MS to track stereochemical integrity during absorption and excretion .

Advanced Research Questions

Q. What experimental design strategies optimize the formulation of this compound for enhanced bioavailability?

  • Methodological Answer : A Box-Behnken or 3-factor, 3-level factorial design can optimize formulation variables (e.g., lipid composition, surfactant concentration). Response surface methodology (RSM) evaluates critical parameters like vesicle size, entrapment efficiency, and zeta potential (e.g., values ranging from -22 mV to -37 mV for stable transfersomes) . ANOVA (p < 0.05) validates model significance, ensuring predictive accuracy .

Q. How can researchers resolve contradictions in reported COX-2 selectivity data for this compound?

  • Methodological Answer : Meta-analysis of existing data should stratify studies by assay type (e.g., whole-blood vs. recombinant enzyme assays) and species-specific COX-2 expression. Sensitivity analysis can identify confounding variables (e.g., enantiomeric purity, solvent effects). Replication studies must standardize protocols, such as using human recombinant COX isoforms under identical incubation conditions .

Q. What molecular interactions govern the chiral recognition of this compound in CSPs?

  • Methodological Answer : Computational modeling (e.g., molecular docking) and X-ray crystallography reveal key interactions (e.g., π-π stacking, hydrogen bonding) between the analyte and CSPs. Reciprocity principles, where CSPs mimic the target enantiomer’s structure, enhance enantioselectivity. Experimental validation via HPLC retention time and selectivity factor (α) calculations is critical .

Q. How does the introduction of a chlorine substituent at position 5 alter the metabolic stability of (R)-Naproxen?

  • Methodological Answer : Comparative metabolism studies using liver microsomes (human/rodent) with LC-MS/MS can identify phase I/II metabolites. Structural elucidation of glucuronide or sulfate conjugates clarifies metabolic pathways. Stability under oxidative conditions (e.g., cytochrome P450 isoforms) should be quantified via half-life (t½) measurements .

Q. Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for analyzing dose-response discrepancies in this compound toxicity studies?

  • Methodological Answer : Non-linear regression models (e.g., log-logistic curves) quantify EC50/LC50 values, while hierarchical Bayesian methods account for inter-study variability. Outlier detection (e.g., Grubbs’ test) identifies anomalous data points. Toxicity profiles must reference OECD guidelines for environmental impact assessments .

Q. How can researchers validate the stereochemical stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH) with periodic chiral HPLC analysis track racemization. Kinetic modeling (Arrhenius equation) predicts degradation rates. Polarimetry or circular dichroism (CD) spectroscopy provides complementary confirmation of enantiomeric excess (ee) changes .

Q. Ethical and Methodological Frameworks

Q. How should researchers apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to this compound study design?

  • Methodological Answer :
  • Feasible : Ensure access to chiral synthesis facilities and validated analytical methods.
  • Novel : Investigate understudied aspects (e.g., environmental persistence, enantiomer-specific neurotoxicity).
  • Ethical : Adhere to animal welfare guidelines (e.g., 3Rs principle) in pharmacological/toxicological studies.
  • Relevant : Align with global priorities (e.g., NSAID toxicity reduction, green chemistry for synthesis) .

Properties

IUPAC Name

(2R)-2-(5-chloro-6-methoxynaphthalen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVAYDHIVLCPBC-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.